![molecular formula C22H26N4O2 B2430956 N-cycloheptyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923114-86-7](/img/structure/B2430956.png)
N-cycloheptyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
“N-cycloheptyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic compound. It belongs to the class of compounds known as pyridazinones, which are heterocycles that contain two adjacent nitrogen atoms . Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Synthesis Analysis
The synthesis of such complex compounds often involves multiple steps and various reagents. The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .Molecular Structure Analysis
The molecular formula of this compound is C20H22N4O2, and it has a molecular weight of 350.422. It contains a pyridazinone ring, which is a six-membered ring with two nitrogen atoms at the 1 and 2 positions and an oxygen atom at the 3 position .Scientific Research Applications
Antimicrobial Properties
Pyridazine derivatives, including our compound of interest, exhibit antimicrobial activity. They can inhibit the growth of bacteria, fungi, and other microorganisms. Researchers have explored their potential as novel antibiotics or antifungal agents .
Antidepressant and Anxiolytic Effects
Certain pyridazinone derivatives have demonstrated antidepressant and anxiolytic properties. These compounds may modulate neurotransmitter systems in the brain, providing relief from anxiety and depression .
Anticancer Potential
Studies have highlighted the anticancer properties of pyridazine-based compounds. They can interfere with cancer cell growth, induce apoptosis (programmed cell death), and inhibit tumor progression. Our compound could be a promising candidate for further investigation in cancer therapy .
Antiplatelet Activity
Antiplatelet agents prevent blood clot formation by inhibiting platelet aggregation. Some pyridazinone derivatives, including our compound, have shown antiplatelet effects. These properties are crucial for preventing cardiovascular events .
Antidiabetic Effects
Researchers have explored pyridazine derivatives as potential antidiabetic agents. These compounds may regulate blood glucose levels and improve insulin sensitivity. Investigating our compound’s effects on glucose metabolism could be valuable .
Herbicidal Applications
Pyridazine-based compounds have been used as herbicides. They can selectively target and control weed growth in agriculture. Our compound might contribute to effective weed management strategies .
Future Directions
The future directions for this compound could involve further exploration of its biological activities and potential applications in pharmaceuticals. Pyridazinone derivatives have shown a wide range of biological activities, indicating that they could be explored for newer therapeutic possibilities .
properties
IUPAC Name |
N-cycloheptyl-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-2-25-14-18(21(27)23-16-10-6-3-4-7-11-16)20-19(15-25)22(28)26(24-20)17-12-8-5-9-13-17/h5,8-9,12-16H,2-4,6-7,10-11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGDBHHCTKKINL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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